molecular formula C10H5F4NO B6355416 2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile CAS No. 1500572-13-3

2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile

Cat. No. B6355416
M. Wt: 231.15 g/mol
InChI Key: YDZBPFUJAQAGFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile (F3BACN) is a synthetic compound that has been used in a variety of scientific research applications. F3BACN has been found to be a useful reagent for various organic syntheses, as well as a useful tool for studying biochemical and physiological effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile involves the reaction of 2-fluoro-5-(trifluoromethyl)benzoyl chloride with sodium cyanide in the presence of a catalyst to yield the desired product.

Starting Materials
2-fluoro-5-(trifluoromethyl)benzoic acid, thionyl chloride, sodium cyanide, acetonitrile, catalyst

Reaction
The first step involves the conversion of 2-fluoro-5-(trifluoromethyl)benzoic acid to its corresponding acid chloride using thionyl chloride., The resulting acid chloride is then reacted with sodium cyanide in the presence of a catalyst such as copper(I) cyanide or palladium(II) cyanide., The reaction is carried out in acetonitrile as the solvent., The product, 2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile, is obtained by isolation and purification of the reaction mixture.

Scientific Research Applications

2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile has been used in a variety of scientific research applications. It has been employed in organic syntheses, such as the synthesis of 2-fluoro-5-trifluoromethylbenzoylacetonitrile (2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile) from 2-fluoro-5-nitrobenzoylacetonitrile (FNBA) and trifluoroacetic acid (TFA). It has also been used in the synthesis of a variety of other compounds, such as 2-fluoro-5-trifluoromethylbenzaldehyde (F3BAL), 2-fluoro-5-trifluoromethylbenzamide (F3BAM), and 2-fluoro-5-trifluoromethylbenzyl alcohol (F3BH). In addition, 2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile has been used in the synthesis of a variety of biologically active compounds, such as inhibitors of the enzyme cyclooxygenase-2 (COX-2).

Mechanism Of Action

The mechanism of action of 2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile is not fully understood. However, it is believed that the compound acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. This inhibition is thought to be due to the trifluoromethyl group of 2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile, which is believed to interact with the active site of the enzyme and prevent it from performing its normal function.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile are not fully understood. However, it has been shown to have anti-inflammatory effects in vitro and in vivo. It has also been found to have antioxidant and antifungal properties. In addition, it has been found to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of several types of cancer cells.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile in laboratory experiments include its ease of synthesis and its relatively low cost. Additionally, its anti-inflammatory, antioxidant, and antifungal properties make it a useful tool for studying a variety of biochemical and physiological effects. However, there are some limitations to its use. For example, its mechanism of action is not fully understood, and its effects on humans have not been studied extensively.

Future Directions

The future directions for research involving 2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile include further investigation into its mechanism of action, as well as its potential applications in the treatment of cancer and other diseases. Additionally, more studies should be conducted to explore its effects on humans, and to determine its safety and efficacy. Other potential future directions include the development of more efficient and cost-effective synthesis methods, as well as the exploration of new applications for this compound.

properties

IUPAC Name

3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F4NO/c11-8-2-1-6(10(12,13)14)5-7(8)9(16)3-4-15/h1-2,5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZBPFUJAQAGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=O)CC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile

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